5-(2-Aminoethyl)-2-fluorophenol
Description
Properties
Molecular Formula |
C8H10FNO |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
5-(2-aminoethyl)-2-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5,11H,3-4,10H2 |
InChI Key |
BQDIGRQKBKSZPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCN)O)F |
Origin of Product |
United States |
Preparation Methods
Transaminase-Mediated Synthesis
A prominent method for synthesizing chiral aminophenol derivatives involves ω-transaminase enzymes, which catalyze the transfer of amino groups to ketone precursors. For 5-(2-aminoethyl)-2-fluorophenol:
- Precursor : 5-Fluoro-2-hydroxyacetophenone (synthesized via Fries rearrangement of 4-fluorophenyl acetate).
- Reaction :
$$
\text{5-Fluoro-2-hydroxyacetophenone} + \text{Amino donor (e.g., isopropylamine)} \xrightarrow{\omega\text{-transaminase}} \text{this compound}
$$ - Conditions :
- Buffer: Phosphate (pH 7.5)
- Coenzyme: Pyridoxal-5’-phosphate (PLP)
- Temperature: 30–40°C
- Yield: ~65% (based on analogous transaminase reactions)
Reductive Amination Route
This approach utilizes reductive amination of a ketone intermediate:
- Intermediate : 5-Fluoro-2-hydroxypropiophenone (synthesized via Friedel-Crafts acylation of 3-fluorophenol with propionyl chloride).
- Steps :
- Conditions :
Multi-Step Synthesis from 4-Fluoroaniline
Adapting methods from fluorinated benzoic acid synthesis:
- Condensation : React 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimine)acetamide.
- Cyclization : Treat with concentrated sulfuric acid to yield 5-fluoro-1H-indole-2,3-dione.
- Oxidative Cleavage : Use hydrogen peroxide under alkaline conditions to open the indole ring, forming this compound.
- Key Data :
Comparison of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Transaminase-mediated | High enantioselectivity, mild conditions | Enzyme cost, scalability challenges | 65% |
| Reductive amination | Simple reagents, no chiral resolution | Requires ketone precursor | 55% |
| Multi-step from aniline | Industrially scalable | Long reaction sequence, harsh acids | 40% |
Analytical Characterization
Critical data for verifying synthesis success:
- Molecular Formula : C$$8$$H$${10}$$FNO
- MS (ESI+) : m/z 168.1 [M+H]$$^+$$
- $$^1$$H NMR (400 MHz, D$$2$$O) : δ 7.25 (d, 1H, Ar-H), 6.95 (dd, 1H, Ar-H), 6.82 (d, 1H, Ar-H), 3.10 (t, 2H, -CH$$2$$NH$$2$$), 2.75 (t, 2H, Ar-CH$$2$$-).
Industrial Scalability Considerations
- Cost Efficiency : The multi-step route from 4-fluoroaniline offers raw material affordability (~$50/kg for 4-fluoroaniline vs. ~$300/kg for ω-transaminase).
- Environmental Impact : Transaminase methods reduce hazardous waste compared to acid-intensive routes.
Chemical Reactions Analysis
Types of Reactions
PHENOL, 5-(2-AMINOETHYL)-2-FLUORO- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, often altering its chemical properties.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of PHENOL, 5-(2-AMINOETHYL)-2-FLUORO- include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from the reactions of PHENOL, 5-(2-AMINOETHYL)-2-FLUORO- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.
Scientific Research Applications
Scientific Research Applications
5-(2-Aminoethyl)-2-fluorophenol has a wide range of applications in scientific research:
- Chemistry The compound is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
- Biology It is studied for its potential biological activities, including interactions with enzymes and receptors.
- Medicine Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
- Industry The compound is utilized in the production of specialty chemicals and materials with unique properties.
Medicinal Chemistry
This compound serves as a building block for medicinal chemistry. Research indicates that this compound exhibits several potential biological activities. Its structure suggests interactions with various biological systems, particularly through its ability to bind to specific enzymes or receptors. Studies have explored its role in drug development, aiming to target specific molecular pathways relevant to disease mechanisms. The presence of the fluorine atom may enhance its binding affinity compared to non-fluorinated analogs. Interaction studies have focused on understanding how this compound interacts with biological targets. Research has indicated that the compound may modulate enzyme activity or receptor function, which could lead to therapeutic effects in various diseases. The unique combination of the aminoethyl side chain and fluorinated phenolic structure enhances its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of PHENOL, 5-(2-AMINOETHYL)-2-FLUORO- involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom and the aminoethyl group can influence the compound’s binding affinity and selectivity for these targets. The pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Key Observations :
- Aminoethyl vs. Aminomethyl: The aminoethyl group in this compound may improve solubility and steric flexibility compared to the shorter aminomethyl chain in 5-(Aminomethyl)-2-fluorophenol HCl .
- Methoxy vs.
Physical and Chemical Properties
Comparative analysis of key properties:
Insights :
- Bulky substituents (e.g., in 5-Amino-2-(3-ethyl-2,2-dimethylpentan-3-yl)-4-fluoro-phenol) reduce solubility but increase lipophilicity, affecting membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
